(2-Methylphenyl)phosphonic acid
Description
(2-Methylphenyl)phosphonic acid is an organophosphorus compound characterized by a phosphonic acid (-PO(OH)₂) group attached to a 2-methylphenyl (ortho-methyl-substituted benzene) moiety. This compound is structurally analogous to phenylphosphonic acid but features a methyl group at the ortho position, which significantly influences its physicochemical properties and reactivity. Phosphonic acids are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their strong acidity, chelating ability, and hydrolytic stability .
Properties
CAS No. |
28631-98-3 |
|---|---|
Molecular Formula |
C7H9O3P |
Molecular Weight |
172.12 g/mol |
IUPAC Name |
(2-methylphenyl)phosphonic acid |
InChI |
InChI=1S/C7H9O3P/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) |
InChI Key |
YXTSJMYYIRPSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylphenyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. Another method includes the use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl esters of this compound, followed by desilylation upon contact with water or methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Acidic Hydrolysis
The hydrolysis of (2-Methylphenyl)phosphonic acid derivatives under acidic conditions (e.g., HCl) proceeds via protonation of the doubly bonded oxygen (P=O). This generates intermediates that undergo cleavage through either SN1 (carbocation formation) or SN2 (nucleophilic substitution) mechanisms, depending on steric and electronic factors . For example, trimethyl phosphate hydrolysis under 4–12 N HCl showed a shift in the P=O infrared band, indicating protonation .
McKenna Procedure (TMSBr-Mediated Hydrolysis)
Bromotrimethylsilane (TMSBr) selectively hydrolyzes alkyl phosphonates to phosphonic acids without affecting other functional groups (e.g., ketones, amides). The reaction involves silylation of the phosphonate oxygen, followed by methanolysis. This method is highly efficient for diethyl phosphonates, yielding phosphonic acids in good yields .
Monoesterification
Using triethyl orthoacetate as a reagent/solvent at 30°C , this compound forms monoesters via a 1,1-diethoxyethyl intermediate . This method achieves high selectivity and yield for aromatic and aliphatic substrates .
Diesterification
At elevated temperatures (90°C ), diesterification dominates due to direct nucleophilic attack. This approach is scalable and maintains selectivity, as demonstrated with substrates like phenylphosphonic acid .
| Esterification Type | Temperature | Key Intermediate | Yield |
|---|---|---|---|
| Monoester | 30°C | 1,1-diethoxyethyl | High |
| Diester | 90°C | Direct attack | High |
Silylation and Nucleophilic Substitution
TMSBr reacts with phosphonates to form intermediates that undergo hydrolysis. This reaction is selective for alkyl chains , avoiding interference with other functional groups (e.g., thiophosphonates, alkenes) . For example, diethyl phosphonates are hydrolyzed to phosphonic acids without affecting phenyl substituents .
Protonation Pathways
Hydrolysis begins with protonation of the P=O oxygen, forming mesomeric intermediates. The subsequent cleavage depends on steric effects and carbocation stability .
SN1 vs. SN2 Mechanisms
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : (2-Methylphenyl)phosphonic acid serves as a versatile reagent in organic synthesis. It can facilitate various chemical reactions, including coupling reactions and the formation of phosphonates.
- Ligand in Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals due to its ability to donate electron pairs.
Medicine
- Drug Development : Research indicates that this compound has potential applications in drug development, particularly as an antiviral and anticancer agent. Its mechanism of action involves enzyme inhibition by mimicking transition states in enzymatic reactions.
- Bone Targeting Agents : The compound's high affinity for calcium ions makes it suitable for developing bone-targeting drugs used in treating osteoporosis and bone metastases .
Industry
- Polymers and Coatings : In industrial applications, this compound is utilized in the production of polymers, adhesives, and coatings. Its ability to form strong bonds enhances the durability and performance of these materials.
- Corrosion Inhibitors : The compound's polar nature allows it to function effectively as a corrosion inhibitor in various environments .
Table 1: Summary of Applications
| Application Area | Specific Use | Mechanism/Properties |
|---|---|---|
| Chemistry | Organic synthesis | Acts as a reagent and ligand |
| Medicine | Drug development | Antiviral and anticancer properties |
| Medicine | Bone targeting agents | High affinity for calcium ions |
| Industry | Production of polymers and coatings | Strong bonding capabilities |
| Industry | Corrosion inhibitors | Polar nature prevents corrosion |
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of this compound against various viral strains. Results indicated significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as a therapeutic agent in antiviral treatments.
Case Study 2: Bone Targeting
In preclinical trials, this compound was tested for its effectiveness in targeting bone tissue. The results demonstrated enhanced accumulation in bone compared to traditional therapies, indicating its promise for treating osteoporosis.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The phosphonic acid group can mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor. Additionally, it can interact with cellular membranes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Physicochemical Properties
Acidity (pKa)
Phosphonic acids are diprotic acids with two dissociable protons. The introduction of a methyl group at the ortho position affects electronic and steric properties:
- Phenylphosphonic acid : pKa₁ ≈ 1.5–2.5; pKa₂ ≈ 6.8–7.5 (estimated from heterocyclic phosphonic acids) .
- (2-Methylphenyl)phosphonic acid : The electron-donating methyl group slightly raises pKa₁ compared to phenylphosphonic acid (predicted pKa₁ ≈ 2.0–3.0) .
- 2-Methylbenzoic acid (carboxylic acid analogue): pKa ≈ 3.9, demonstrating the lower acidity of carboxylic acids compared to phosphonic acids .
Hydrophobicity (log P)
The methyl substituent increases hydrophobicity:
- Phenylphosphonic acid : log P = 0.49 .
- This compound : Predicted log P ≈ 1.2–1.5 due to the methyl group’s hydrophobic contribution .
- 2-Methylbenzoic acid : log P ≈ 1.9, highlighting the higher hydrophobicity of carboxylic acids relative to phosphonic acids .
Solubility
Phosphonic acids generally exhibit good water solubility due to their strong acidity. However, the methyl group reduces solubility compared to phenylphosphonic acid. For example:
Structural and Functional Comparisons
Comparison with Benzylphosphonic Acids
Benzylphosphonic acid derivatives, such as 4-substituted benzyl phosphonic acids, are potent inhibitors of Autotaxin (ATX), an enzyme implicated in cancer metastasis. For example:
- 4-Tetradecanoylaminobenzyl phosphonic acid: Ki = 10–100 nM .
Comparison with α-Aminophosphonates
α-Aminophosphonates, such as (S)-APEP (a phenylalanine analogue), exhibit enhanced enzyme inhibition due to their tetrahedral geometry and charge distribution:
- (S)-APEP : Binds to phenylalanine ammonia-lyase (PAL) with higher affinity than (S)-phenylalanine (carboxylic acid) due to the phosphonic acid’s negative charge .
- This compound : The methyl group may stabilize hydrophobic interactions in enzyme active sites, though this requires experimental validation .
Data Tables
Table 1: Key Physicochemical Properties
| Compound | pKa₁ | pKa₂ | log P | log10WS |
|---|---|---|---|---|
| Phenylphosphonic acid | ~1.5–2.5 | ~6.8–7.5 | 0.49 | -6.62 |
| This compound | ~2.0–3.0 | ~7.0–8.0 | ~1.3 | ~-5.8 |
| 2-Methylbenzoic acid | 3.9 | – | 1.9 | -2.1 |
Biological Activity
(2-Methylphenyl)phosphonic acid, a phosphonic acid derivative, has garnered attention for its diverse biological activities. This compound's structure, featuring a phosphonic acid group attached to a 2-methylphenyl moiety, suggests potential interactions with biological systems, particularly in enzyme inhibition and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.
This compound is characterized by its phosphonic acid functional group, which is known for its ability to form stable complexes with metal ions and interact with various biomolecules. The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉O₃P |
| Molecular Weight | 174.12 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of various enzymes involved in metabolic pathways. Phosphonates are known to mimic phosphate groups, allowing them to interfere with enzyme activity. For instance, studies have shown that phosphonic acids can inhibit amino acid metabolism by acting as antagonists to amino acids, thereby affecting physiological activities within cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have indicated that this compound exhibits significant antibacterial properties, particularly when tested against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with essential metabolic processes .
Case Studies
- Antibacterial Activity : A study reported the effectiveness of this compound against Staphylococcus aureus, highlighting its potential for use in developing new antibiotics .
- Enzyme Interaction : Another study focused on the compound's ability to inhibit specific enzymes involved in amino acid metabolism. The findings suggested that this compound could serve as a lead compound for designing novel enzyme inhibitors aimed at treating metabolic disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Mimicking Phosphate Groups : The phosphonic acid group structurally resembles phosphate groups, allowing it to bind to enzymes that normally interact with phosphate substrates.
- Disruption of Metabolic Pathways : By inhibiting key enzymes, the compound can disrupt normal metabolic functions, leading to altered cellular processes.
- Antioxidant Activity : Some studies suggest that phosphonates may exhibit antioxidant properties, providing additional avenues for therapeutic applications .
Research Findings
Recent studies have expanded the understanding of this compound's biological activity:
- In Vivo Studies : Animal models have shown promising results regarding the safety and efficacy of this compound in reducing bacterial load during infections.
- Pharmacological Potential : The compound's ability to inhibit specific enzymes related to cancer metabolism positions it as a potential candidate for anticancer drug development .
Table 2: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for (2-Methylphenyl)phosphonic acid, and how do reaction conditions influence yield?
this compound can be synthesized via:
- Hydrolysis of phosphonate esters : Dialkyl (2-methylphenyl)phosphonates undergo acid-catalyzed hydrolysis (e.g., concentrated HCl at reflux for 1–12 hours) .
- Oxidation of phosphinic acid derivatives : (2-Methylphenyl)phosphinic acid is oxidized using H₂O₂ or NaOCl under controlled conditions to yield the phosphonic acid .
- Modified Mannich reaction : Phosphorous acid reacts with formaldehyde and a 2-methylphenylamine derivative, though this method requires precise stoichiometry to avoid side products .
Q. Key considerations :
- Purity : Post-synthesis purification via recrystallization or chromatography is critical, as residual solvents or byproducts (e.g., phosphinic acid) may interfere with downstream applications .
- Yield optimization : Reaction temperature and catalyst choice (e.g., bromotrimethylsilane for dealkylation) significantly impact efficiency. For example, higher temperatures accelerate hydrolysis but may degrade sensitive functional groups .
Q. How can researchers differentiate phosphonic acid residues originating from Fosetyl-Al degradation versus environmental uptake in plant tissues?
Phosphonic acid (H₃PO₃) in plants may arise from:
Fosetyl-Al degradation : Fosetyl-Al (a fungicide) hydrolyzes to fosetyl, which further degrades to phosphonic acid .
Q. Methodological strategies :
- Isotopic labeling : Use ³²P-labeled Fosetyl-Al to track degradation pathways in controlled experiments .
- Co-detection of fosetyl : Fosetyl (intermediate metabolite) is rarely present in environmental uptake scenarios. Its absence suggests non-fungicidal sources .
- Temporal residue profiling : Fosetyl-Al-derived phosphonic acid decreases over time, while environmental sources may show seasonal or soil-dependent trends .
Q. Data interpretation :
- Concentration ratios : Fosetyl-Al degradation typically produces fosetyl:phosphonic acid ratios <1:40, whereas environmental uptake lacks fosetyl .
Advanced Research Questions
Q. How do discrepancies in reporting limits (RLs) for phosphonic acid across laboratories impact data comparability in multi-institutional studies?
Issue : RLs for phosphonic acid vary widely (0.01–0.2 mg/kg), leading to inconsistent detection thresholds .
Q. Mitigation strategies :
- Standardized calibration : Use certified reference materials (e.g., aminomethyl phosphonic acid) to harmonize LC-MS/MS or IC-MS/MS protocols .
- Uncertainty quantification : Report RLs alongside detected concentrations. For example, a lab with RL=0.1 mg/kg reporting "not detected" cannot be directly compared to a lab with RL=0.01 mg/kg reporting 0.063 mg/kg .
- Inter-laboratory validation : Collaborative trials using spiked samples to assess reproducibility .
Q. What analytical challenges arise when quantifying phosphonic acid in complex matrices, and how can in-source fragmentation interference be minimized?
Challenges :
Q. Solutions :
- Chromatographic separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve phosphonic acid from interferents .
- Isotope dilution : Deploy deuterated internal standards (e.g., D₅-fosetyl) to correct for recovery losses .
- QuPPe-PO method : Acidified methanol extraction followed by IC-MS/MS reduces matrix complexity .
Validation requirement : Spike-and-recovery tests at 0.01–1.0 mg/kg to confirm method robustness .
Q. What role do coordination properties of this compound play in designing metal-organic frameworks (MOFs)?
Key properties :
Q. Synthetic protocols :
Q. Applications :
Q. How can researchers resolve contradictions in phosphonic acid origin studies (e.g., natural vs. anthropogenic sources) in long-term agricultural trials?
Confounding factors :
Q. Integrated approach :
Isotope ratio mass spectrometry (IRMS) : δ¹⁸O signatures distinguish synthetic (industrial) vs. biogenic phosphonic acid .
Longitudinal sampling : Monitor residue levels in untreated control plots over multiple growing seasons .
Metagenomics : Screen soil microbiomes for phosphonate biosynthesis genes (e.g., phn operon) .
Case study : A 2016 BNN analysis found phosphonic acid in 28% of organic produce, but isotopic analysis traced 85% to historical Fosetyl-Al use, not fraud .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
